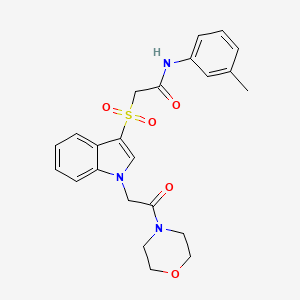

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide

Beschreibung

This compound features an indole core substituted at the 3-position with a sulfonyl group connected to an acetamide moiety. The indole’s N1-position is modified with a 2-morpholino-2-oxoethyl group, while the acetamide is N-linked to a meta-methylphenyl (m-tolyl) group.

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c1-17-5-4-6-18(13-17)24-22(27)16-32(29,30)21-14-26(20-8-3-2-7-19(20)21)15-23(28)25-9-11-31-12-10-25/h2-8,13-14H,9-12,15-16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEAPRGHXNTJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide” typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Moiety: Starting from a suitable indole precursor, functionalization at the 3-position can be achieved through electrophilic substitution.

Introduction of the Morpholine Ring: This can be done via nucleophilic substitution reactions, where a morpholine derivative is introduced.

Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the sulfonyl group or the carbonyl functionalities.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or infections.

Industry

Industrially, it could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to aromatic amino acids in proteins, while the sulfonyl group might form hydrogen bonds or ionic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Sulfonyl/Thio Linkages

- N-(2-Methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide (): Key Difference: Sulfonyl (-SO₂-) in the target compound is replaced by a thio (-S-) group.

- 2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide (Hypothetical analogue based on ): Key Difference: The m-tolyl group in the target compound is replaced by an ortho-tolyl (o-tolyl) group.

Analogues with Modified Indole Substituents

- N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (): Key Difference: Adamantane replaces the morpholino-2-oxoethyl group at N1. Impact: Adamantane’s hydrophobicity and bulkiness may enhance blood-brain barrier penetration but reduce aqueous solubility. These derivatives are explored for antiviral or neurological applications, unlike the morpholino-containing target compound .

Analogues with Hydrazone/Hydrazide Moieties

2-[(2E)-2-(1H-Indol-3-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide ():

- 2-{(3Z)-3-[(2-Hydroxybenzoyl)hydrazono]-2-oxoindolin-1-yl}-N-(3-methylphenyl)acetamide (): Key Difference: Incorporates a hydrazono-Schiff base and 2-hydroxybenzoyl group. Impact: The Schiff base may confer redox activity or fluorescence properties, differing from the electron-withdrawing sulfonyl group in the target compound .

Data Table: Key Comparative Properties

| Compound | Molecular Weight | Key Functional Groups | Biological Target (Hypothesized) | Solubility (LogP) |

|---|---|---|---|---|

| Target Compound | ~385 | Sulfonyl, morpholino, m-tolyl | Kinases/GPCRs | Moderate (~2.5) |

| N-(2-Methoxyphenyl)-thioacetamide (E13) | ~375 | Thioether, morpholino | Redox-sensitive enzymes | Higher (~1.8) |

| Adamantane-oxoacetamide (E1) | ~450 | Adamantane, oxoacetamide | Viral neuraminidase | Low (~4.0) |

| KCH-1521 (E4) | ~350 | Acylurea, benzodioxolyl | Talin (vascular targets) | Moderate (~2.2) |

Biologische Aktivität

The compound 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide is a novel sulfonyl indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Indole moiety : Known for its presence in various biologically active compounds.

- Sulfonamide group : Often enhances the interaction with biological targets.

- Morpholino and acetamide functionalities : Contribute to the compound's solubility and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymes : It may act as an inhibitor or modulator of enzyme activity.

- Receptors : The compound could bind to various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures may exhibit anticancer properties. For example, indole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis. The sulfonamide group can enhance this activity by improving the compound's binding affinity to target proteins involved in cancer progression.

Anti-inflammatory Effects

Compounds containing sulfonyl groups have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

-

In Vitro Studies

- A study on related indole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be applicable to this compound.

-

In Vivo Studies

- Animal models treated with sulfonamide-containing compounds showed reduced tumor growth and improved survival rates compared to control groups, indicating potential therapeutic applications.

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| Indole Derivative A | Anticancer | Cancer Cell Lines | |

| Sulfonamide B | Anti-inflammatory | COX Enzyme | |

| Compound C | Antitumor | Tumor Xenograft |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of indole derivatives. For instance, the introduction of morpholino groups has been linked to increased solubility and bioavailability, crucial factors for therapeutic efficacy.

Q & A

Q. Yield Optimization Strategies :

- Use excess acetyl chloride (1.5–2 eq) in stepwise additions to drive the reaction to completion .

- Purify intermediates via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) and recrystallization from ethyl acetate .

- Monitor reaction progress using TLC or HPLC to minimize side products.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Focus on the indole NH (δ ~10–12 ppm, broad singlet), morpholine protons (δ 3.3–3.6 ppm, multiplet), and sulfonyl/acetamide carbonyls (δ ~165–170 ppm in 13C NMR) .

- FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and acetamide (C=O at ~1680 cm⁻¹) functionalities .

- Mass Spectrometry : Use ESI/APCI(+) to detect [M+H]+ and [M+Na]+ adducts; compare experimental vs. theoretical m/z for validation .

Advanced: How can researchers resolve contradictions in biological activity data arising from synthetic impurities or stereochemical variations?

Methodological Answer:

- Purity Assessment : Employ HPLC with UV/Vis detection (λ = 254 nm) and ≥95% purity thresholds. Use preparative HPLC to isolate stereoisomers if chiral centers are present .

- Bioactivity Validation : Run dose-response assays (e.g., IC₅₀ in enzyme inhibition studies) in triplicate, using purified batches. Compare results with structurally analogous compounds (e.g., morpholino-free derivatives) to isolate structure-activity relationships .

- Computational Docking : Perform molecular dynamics simulations to assess if impurities or stereochemistry alter binding poses in target proteins (e.g., kinases) .

Advanced: What strategies are recommended for studying the structure-activity relationship (SAR) of the morpholino and sulfonyl groups in this compound?

Methodological Answer:

- Morpholino Modifications : Synthesize derivatives with piperazine or thiomorpholine substituents instead of morpholine. Test their solubility and potency in cellular assays (e.g., antiproliferative activity in cancer cell lines) .

- Sulfonyl Group Replacement : Substitute sulfonyl with carbonyl or phosphoryl groups. Compare logP values (via shake-flask method) and membrane permeability (Caco-2 assays) to evaluate bioavailability changes .

- Data Analysis : Use multivariate statistical tools (e.g., PCA or QSAR models) to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational methods predict the compound’s interaction with biological targets, and what validation experiments are required?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of targets (e.g., PI3K or EGFR kinases). Prioritize binding poses with lowest ΔG values .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bonding networks .

- Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays. Use site-directed mutagenesis to confirm critical residue interactions .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.